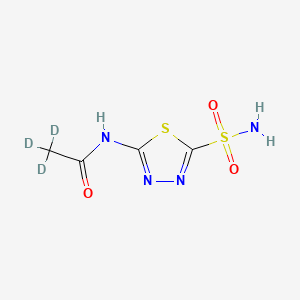

Acetazolamid-d3

Übersicht

Beschreibung

Acetazolamid-d3 ist eine deuterierte Form von Acetazolamid, einem Carboanhydrasehemmer. Es wird häufig in der wissenschaftlichen Forschung als interner Standard in der Massenspektrometrie verwendet, da es durch seine stabile Isotopenmarkierung gekennzeichnet ist. Acetazolamid selbst wird zur Behandlung von Erkrankungen wie Glaukom, Epilepsie, Höhenkrankheit, periodischer Paralyse, zentraler Schlafapnoe und idiopathischer intrakranieller Hypertonie eingesetzt .

Wissenschaftliche Forschungsanwendungen

Acetazolamid-d3 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt:

Biologie: Studium der Stoffwechselwege und Pharmakokinetik von Acetazolamid.

Medizin: Untersuchung der therapeutischen Wirkungen und Nebenwirkungen von Acetazolamid in klinischen Studien.

Industrie: Qualitätskontrolle und Validierung von pharmazeutischen Formulierungen, die Acetazolamid enthalten.

Wirkmechanismus

This compound hemmt, wie Acetazolamid, das Enzym Carboanhydrase. Diese Hemmung verringert die Bildung von Wasserstoffionen und Bicarbonat aus Kohlendioxid und Wasser, was zu einem verringerten Augeninnendruck, Diurese und einem veränderten pH-Gleichgewicht in verschiedenen Geweben führt. Zu den molekularen Zielstrukturen gehören Carboanhydrase-Isoenzyme in den Nieren, Augen und im zentralen Nervensystem .

Wirkmechanismus

Target of Action

Acetazolamide-d3, also known as Acetazolamide, primarily targets the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and water in the body .

Mode of Action

Acetazolamide-d3 acts by reversibly inhibiting the carbonic anhydrase enzyme . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . In vitro studies have also found that Acetazolamide-d3 acidifies the cytosol and activates kinases that subsequently force synaptic recycling mechanisms, hence modulating synaptic performance .

Biochemical Pathways

The inhibition of carbonic anhydrase by Acetazolamide-d3 affects several biochemical pathways. It leads to a decrease in the formation of hydrogen ions and bicarbonate from carbon dioxide and water . This action has a significant impact on the body’s pH balance and fluid regulation . Furthermore, it has been suggested that more contemporary studies have focused on cellular membrane ion/water channel activity .

Pharmacokinetics

After oral ingestion, Acetazolamide-d3 is rapidly absorbed with a Tmax of 2–4 hours and a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . The plasma elimination half-life values in adults are 10–15 hours .

Action Environment

The action, efficacy, and stability of Acetazolamide-d3 can be influenced by various environmental factors. For instance, the acid-base status of the patient may alter the distribution of Acetazolamide-d3 in the cerebrospinal fluid (CSF) and brain . Furthermore, the drug’s efficacy in the context of acute mountain sickness (AMS) is likely due to a multitude of effects, including metabolic acidosis resulting from renal carbonic anhydrase inhibition, improvements in ventilation from tissue respiratory acidosis, improvements in sleep quality from carotid body carbonic anhydrase inhibition, and effects of diuresis .

Biochemische Analyse

Biochemical Properties

Acetazolamide D3 interacts with various enzymes and proteins, primarily through the inhibition of carbonic anhydrase . This inhibition reduces the secretion of certain fluids, decreases renal blood flow and glomerular filtration, and can act to discharge abnormal discharge or neurons in the central nervous system .

Cellular Effects

Acetazolamide D3 has a profound impact on various types of cells and cellular processes . It influences cell function by focusing on cellular membrane ion/water channel activity . It effectively reduces intracranial pressure (ICP), irrespective of the mode of drug administration and level of anaesthesia . The effect appears to occur via a direct action on the choroid plexus and an associated decrease in cerebrospinal fluid secretion .

Molecular Mechanism

The molecular mechanism of Acetazolamide D3 primarily involves the inhibition of carbonic anhydrase . This leads to an increased transneuronal chloride gradient, increased chloride current, and increased inhibition . It also affects the pharmacokinetics of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetazolamide D3 change over time . It has been observed that the prolonged use of Acetazolamide D3 is likely to be limited due to common adverse events . A better understanding of Acetazolamide D3’s clinical impact and molecular mechanisms is sure to elaborate on both healthy physiological mechanisms and disease .

Dosage Effects in Animal Models

In animal models, the effects of Acetazolamide D3 vary with different dosages . For instance, in dogs, the usual dose is 3.5 to 5 mg per pound every 6 hours when treating metabolic acidosis or glaucoma . In cats, the usual dose is 3.5 mg per pound every 8 hours .

Metabolic Pathways

Acetazolamide D3 is involved in various metabolic pathways . It inhibits carbonic anhydrase, causing a reduction in the availability of hydrogen ions for active transport in the renal tubule lumen . This leads to alkaline urine and an increase in the excretion of bicarbonate, sodium, potassium, and water .

Transport and Distribution

Acetazolamide D3 is transported and distributed within cells and tissues . After oral ingestion, Acetazolamide D3 is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . It is not metabolized and approximately 100% of an administered dose is excreted as unchanged Acetazolamide D3 in urine .

Subcellular Localization

It is known that Acetazolamide D3 can aggregate in distinct patterns within various cellular compartments

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Acetazolamid-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Acetazolamidmolekül. Dies kann durch verschiedene Synthesewege erreicht werden, darunter die Verwendung deuterierter Reagenzien und Lösungsmittel. Ein gängiges Verfahren beinhaltet die Reaktion von deuteriertem Essigsäureanhydrid mit 5-Amino-1,3,4-thiadiazol-2-sulfonamid unter kontrollierten Bedingungen, um this compound zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet in der Regel eine großtechnische Synthese unter Verwendung deuterierter Reagenzien. Der Prozess umfasst mehrere Schritte der Reinigung und Qualitätskontrolle, um die hohe Reinheit und isotopen Anreicherung des Endprodukts zu gewährleisten. Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie werden verwendet, um die Qualität des Produkts zu überprüfen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Thiol-Derivaten in Sulfonylchloride.

Reduktion: Reduktion von Nitrogruppen zu Aminen.

Substitution: Nucleophile Substitutionsreaktionen, die Sulfonamidgruppen betreffen.

Häufige Reagenzien und Bedingungen

Oxidation: Natriumhypochlorit oder Chlorgas.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Verschiedene Nucleophile wie Amine und Hydrazone.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfonamid-Derivate, die erhebliche biologische und pharmakologische Aktivitäten aufweisen .

Analyse Chemischer Reaktionen

Types of Reactions

Acetazolamide-d3 undergoes various chemical reactions, including:

Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic substitution reactions involving sulfonamide groups.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite or chlorine gas.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as amines and hydrazones.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which have significant biological and pharmacological activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methazolamid: Ein weiterer Carboanhydrasehemmer zur Behandlung von Glaukom.

Dorzolamid: Ein topischer Carboanhydrasehemmer, der in Augentropfen für Glaukom verwendet wird.

Brinzolamid: Ähnlich wie Dorzolamid, zur Senkung des Augeninnendrucks eingesetzt.

Einzigartigkeit

Acetazolamid-d3 ist durch seine Deuteriummarkierung einzigartig, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in der Massenspektrometrie ermöglicht. Dies macht es zu einem unschätzbaren Werkzeug in pharmakokinetischen Studien und Qualitätskontrollprozessen .

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKPWHYZMXOIDC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675501 | |

| Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189904-01-5 | |

| Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Acetazolamide D3 chosen as the internal standard for this LC-MS/MS assay?

A1: The research article focuses on developing a sensitive and reliable method to quantify Acetazolamide in human plasma []. Acetazolamide D3, a deuterated form of Acetazolamide, likely shares very similar physicochemical properties with the analyte. This similarity makes it an ideal internal standard for several reasons:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)

![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)